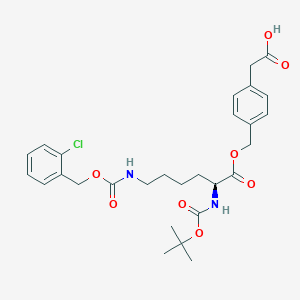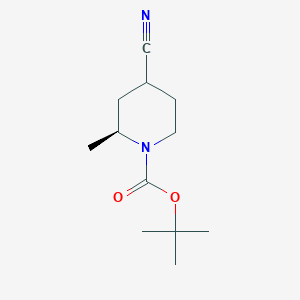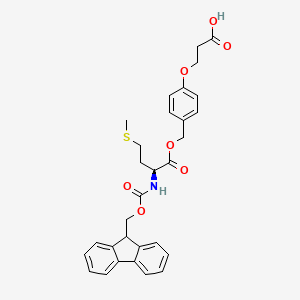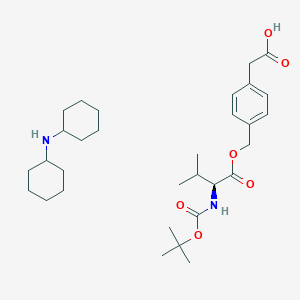
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound with the CAS Number: 864876-78-8 . It has a molecular weight of 517.58 and its IUPAC name is 3- (4- { [ ( (2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)oxy]methyl}phenoxy)propanoic acid . It is a white powder and is stored at 0 - 8 C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C30H31NO7/c1-19 (2)28 (29 (34)37-17-20-11-13-21 (14-12-20)36-16-15-27 (32)33)31-30 (35)38-18-26-24-9-5-3-7-22 (24)23-8-4-6-10-25 (23)26/h3-14,19,26,28H,15-18H2,1-2H3, (H,31,35) (H,32,33)/t28-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a white powder with a molecular weight of 517.58 . It is stored at 0 - 8 C .Mécanisme D'action
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is an amino acid derivative that can be used to modify peptides and proteins. It is a versatile reagent, which can be used to introduce side chains into peptides and proteins, to modify existing peptides and proteins, and to create peptide-based drugs and bioconjugates. This compound is also used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
This compound is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It has been used to modify proteins, to create peptide-based drugs, and to study protein-protein interactions. Additionally, this compound has been used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH in laboratory experiments include its versatility and its ability to be used in a variety of scientific research applications. Additionally, this compound is easy to use and can be stored at room temperature. The main limitation of using this compound is that it is not very stable and can be easily hydrolyzed.
Orientations Futures
For the use of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH include the development of more stable derivatives, the use of this compound in the synthesis of peptide-based drugs and bioconjugates, and the use of this compound in the study of protein-protein interactions. Additionally, this compound could be used in the synthesis of peptide-based inhibitors, which could be used to study the structure and function of enzymes. Additionally, this compound could be used in the development of peptide-based vaccines and therapeutics.
Méthodes De Synthèse
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is synthesized from the amino acid L-Valine, which is reacted with Fmoc-Cl in the presence of a base such as DBU or DCC. The reaction produces this compound. The reaction is often performed in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Applications De Recherche Scientifique
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is used in a variety of scientific research applications, including peptide synthesis, protein modification, drug discovery, and bioconjugation. It is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, this compound is used in the synthesis of peptide-based inhibitors, which can be used to study the structure and function of enzymes.
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCVJXSGVIYEO-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

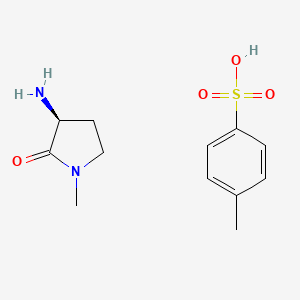
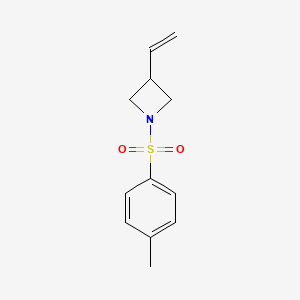
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
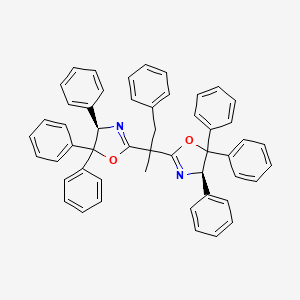
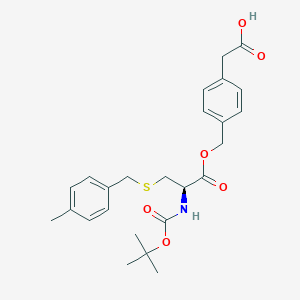
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
